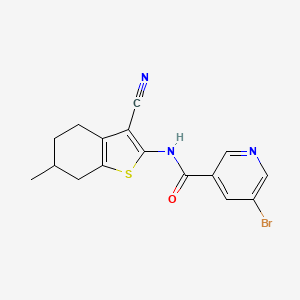
1-(1-methyl-4-piperidinyl)-4-(4-nitrophenyl)piperazine
Übersicht
Beschreibung
1-(1-methyl-4-piperidinyl)-4-(4-nitrophenyl)piperazine, also known as MPP, is a chemical compound that has been widely studied for its potential use in scientific research. It is a piperazine derivative that has been found to have a variety of interesting properties, including the ability to modulate certain neurotransmitter systems in the brain. In
Wirkmechanismus
1-(1-methyl-4-piperidinyl)-4-(4-nitrophenyl)piperazine acts as a modulator of neurotransmitter systems in the brain, specifically the serotonin and dopamine systems. It has been found to bind to these receptors and alter their activity, leading to changes in behavior and physiology. 1-(1-methyl-4-piperidinyl)-4-(4-nitrophenyl)piperazine has also been found to have some affinity for other receptors, including the adrenergic and histamine receptors.
Biochemical and Physiological Effects:
1-(1-methyl-4-piperidinyl)-4-(4-nitrophenyl)piperazine has been found to have a variety of biochemical and physiological effects, depending on the dose and route of administration. In animal studies, it has been found to alter behavior, increase locomotor activity, and produce changes in body temperature and heart rate. It has also been found to have some potential as an antidepressant and anxiolytic.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-methyl-4-piperidinyl)-4-(4-nitrophenyl)piperazine has several advantages as a research tool, including its high affinity for certain neurotransmitter receptors and its ability to modulate their activity. However, it also has some limitations, including its potential toxicity and the need for careful dosing and administration. Researchers must also take care to control for other factors that may influence the effects of 1-(1-methyl-4-piperidinyl)-4-(4-nitrophenyl)piperazine, such as stress and environmental factors.
Zukünftige Richtungen
There are several future directions for research on 1-(1-methyl-4-piperidinyl)-4-(4-nitrophenyl)piperazine, including further exploration of its effects on neurotransmitter systems and behavior, as well as its potential as a therapeutic agent for various disorders. Additional studies are also needed to better understand the potential toxic effects of 1-(1-methyl-4-piperidinyl)-4-(4-nitrophenyl)piperazine and to develop safer dosing and administration protocols. Finally, researchers may also explore the potential use of 1-(1-methyl-4-piperidinyl)-4-(4-nitrophenyl)piperazine as a research tool in other areas of science, such as pharmacology and toxicology.
Wissenschaftliche Forschungsanwendungen
1-(1-methyl-4-piperidinyl)-4-(4-nitrophenyl)piperazine has been studied for its potential use in a variety of scientific research areas, including neuroscience, pharmacology, and toxicology. It has been found to have a high affinity for certain neurotransmitter receptors in the brain, including the serotonin and dopamine receptors. This makes it a useful tool for studying the effects of these neurotransmitters on behavior and physiology.
Eigenschaften
IUPAC Name |
1-(1-methylpiperidin-4-yl)-4-(4-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-17-8-6-15(7-9-17)19-12-10-18(11-13-19)14-2-4-16(5-3-14)20(21)22/h2-5,15H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLINILWAXFKMDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methylpiperidin-4-yl)-4-(4-nitrophenyl)piperazine | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclobutyl-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4926250.png)
![2-(4-nitrophenyl)-5-phenyl-4-{[(tetrahydro-2-furanylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4926256.png)

![N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4926282.png)

![2-amino-7-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4926292.png)
![1-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)azepane](/img/structure/B4926313.png)
![3-cyclohexyl-5-{4-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926318.png)
![2-[(4-acetylphenyl)amino]-3-(dimethylamino)naphthoquinone](/img/structure/B4926321.png)
![ethyl 4-[(1,1-dioxido-2,3-dihydro-3-thienyl)amino]benzoate](/img/structure/B4926325.png)


![3-[(4-chlorophenyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}propanamide](/img/structure/B4926334.png)
![1-(4-fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B4926352.png)